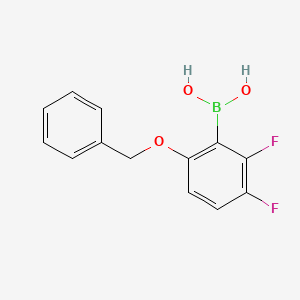

2,3-Difluoro-6-benzyloxyphenylboronic acid

CAS No.: 1451393-19-3

Cat. No.: VC3370245

Molecular Formula: C13H11BF2O3

Molecular Weight: 264.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1451393-19-3 |

|---|---|

| Molecular Formula | C13H11BF2O3 |

| Molecular Weight | 264.03 g/mol |

| IUPAC Name | (2,3-difluoro-6-phenylmethoxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C13H11BF2O3/c15-10-6-7-11(12(13(10)16)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |

| Standard InChI Key | SLVNSQQTZBWDTP-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1F)F)OCC2=CC=CC=C2)(O)O |

| Canonical SMILES | B(C1=C(C=CC(=C1F)F)OCC2=CC=CC=C2)(O)O |

Introduction

Chemical Structure and Properties

2,3-Difluoro-6-benzyloxyphenylboronic acid is an organoboron compound with the molecular formula C13H11BF2O3 and a molecular weight of 264.03 g/mol. The compound is characterized by its boronic acid functional group attached to a 2,3-difluorinated aromatic ring with a benzyloxy substituent at the 6-position.

Structural Characteristics

The compound features several key structural components that define its chemical behavior:

-

A boronic acid moiety (-B(OH)2) that serves as the reactive center for many applications

-

Two fluorine atoms at the 2,3-positions of the phenyl ring that enhance the compound's electronic properties

-

A benzyloxy group (-OCH2Ph) at the 6-position that contributes steric and electronic effects

The IUPAC name for this compound is (2,3-difluoro-6-phenylmethoxyphenyl)boronic acid. Its structural identity can be precisely defined using the following identifiers:

Chemical Identifiers

The compound's chemical identity is represented through several standardized notation systems:

| Identifier Type | Value |

|---|---|

| CAS Number | 1451393-19-3 |

| InChI | InChI=1S/C13H11BF2O3/c15-10-6-7-11(12(13(10)16)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |

| InChI Key | SLVNSQQTZBWDTP-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1F)F)OCC2=CC=CC=C2)(O)O |

Physical and Chemical Properties

2,3-Difluoro-6-benzyloxyphenylboronic acid possesses several notable properties that influence its behavior in chemical reactions and its potential applications:

-

The boronic acid group can form reversible covalent bonds with diols, which is crucial for its biological interactions

-

The presence of fluorine atoms enhances the compound's stability and influences its electronic properties

-

The compound typically exhibits a purity of approximately 95% in commercial preparations

Synthesis and Preparation Methods

The synthesis of 2,3-Difluoro-6-benzyloxyphenylboronic acid involves specialized organic chemistry techniques, typically proceeding through multiple reaction steps.

Synthetic Routes

The compound is generally synthesized through a series of organic reactions that include:

-

Formation of the boronic acid moiety through metallation reactions

-

Introduction of the benzyloxy group through appropriate etherification reactions

-

Incorporation of fluorine atoms at the 2,3-positions through selective halogenation

The synthetic pathway often begins with appropriate difluorinated precursors followed by functionalization reactions to introduce the benzyloxy group and subsequently the boronic acid functionality.

Applications in Organic Synthesis

2,3-Difluoro-6-benzyloxyphenylboronic acid has gained significant importance in organic synthesis due to its versatility in carbon-carbon bond formation reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2,3-Difluoro-6-benzyloxyphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions, where it serves as a crucial coupling partner for the formation of carbon-carbon bonds.

In these reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the coupling with aryl halides to form new carbon-carbon bonds. This reaction is particularly valuable in the synthesis of complex molecular structures required in pharmaceutical development.

Comparative Reactivity

The efficacy of 2,3-Difluoro-6-benzyloxyphenylboronic acid in Suzuki-Miyaura reactions compared to other boronic acids demonstrates its synthetic utility:

| Boronic Acid Compound | Yield (%) | Reaction Time (h) | Catalyst Used |

|---|---|---|---|

| 2,3-Difluoro-6-benzyloxyphenylboronic acid | 85 | 2 | Pd(PPh3)2Cl2 |

| Phenylboronic acid | 75 | 3 | Pd(OAc)2 |

| 4-Fluorophenylboronic acid | 80 | 2.5 | Pd(PPh3)2Cl2 |

The data indicates that 2,3-Difluoro-6-benzyloxyphenylboronic acid offers superior performance in terms of reaction yield and time compared to simpler boronic acid derivatives.

Other Synthetic Applications

Beyond Suzuki-Miyaura couplings, the compound has potential applications in other synthetic methodologies including:

-

Formation of carbon-heteroatom bonds

-

Construction of heterocyclic systems

-

Building block for the synthesis of complex pharmaceutical intermediates

Biological Activity and Pharmaceutical Applications

Research has revealed promising biological activities associated with 2,3-Difluoro-6-benzyloxyphenylboronic acid and structurally related compounds.

Enzyme Inhibition Properties

Boronic acids, including derivatives similar to 2,3-Difluoro-6-benzyloxyphenylboronic acid, have demonstrated potential as enzyme inhibitors, particularly for serine proteases and kinases:

-

They can act as selective inhibitors for specific kinases, including DYRK1A kinase, which is implicated in cognitive functions and neurodegenerative diseases

-

The inhibition mechanism typically involves the formation of reversible covalent bonds with active site residues

Metabolic Disorders

Boronic acid derivatives have shown promise in the treatment of metabolic disorders such as diabetes and obesity:

-

They can inhibit key enzymes involved in lipid metabolism and glucose regulation

-

Some have demonstrated effects on insulin sensitivity and glucose tolerance

-

Studies suggest they may modulate the activity of hormone-sensitive lipase, which is crucial in managing insulin resistance and dyslipidemia

Neurodegenerative Diseases

Compounds related to 2,3-Difluoro-6-benzyloxyphenylboronic acid have shown neuroprotective properties:

-

DYRK1A kinase inhibition by these compounds has shown cognitive enhancement effects in animal models

-

They may improve memory and learning deficits associated with conditions like Down syndrome

Related Compounds and Derivatives

Pinacol Ester Derivative

A significant derivative of 2,3-Difluoro-6-benzyloxyphenylboronic acid is its pinacol ester:

-

Chemical name: 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester

-

CAS Number: 1204580-70-0

-

Molecular Formula: C19H21BF2O3

-

Molecular Weight: 346.181 g/mol

This pinacol ester derivative offers enhanced stability and easier handling compared to the free boronic acid, making it particularly valuable in synthetic applications.

Structural Analogues

Several structural analogues of 2,3-Difluoro-6-benzyloxyphenylboronic acid have been developed, including:

-

(2,3-Difluoro-6-propoxyphenyl)boronic acid (Molecular Weight: 215.99 g/mol)

-

Other derivatives with varying substitution patterns on the aromatic ring

These analogues offer modified reactivity profiles and potential for specialized applications in organic synthesis and medicinal chemistry.

Research Findings and Case Studies

DYRK1A Inhibition Studies

Recent research has explored the potential of fluoro derivatives, including those structurally related to 2,3-Difluoro-6-benzyloxyphenylboronic acid, as selective inhibitors of DYRK1A kinase:

-

Studies using Ts65Dn mouse models have shown significant improvements in cognitive tasks following treatment with these compounds

-

The Morris water maze test revealed enhanced spatial learning and memory in treated groups compared to controls

Antimicrobial Activity

Some boronic acid derivatives have demonstrated antimicrobial properties:

-

They may inhibit bacterial enzymes or interfere with cell wall synthesis

-

The mechanism often involves interaction with bacterial cell components through the boronic acid moiety

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume